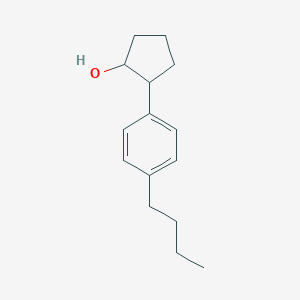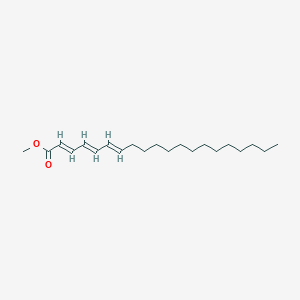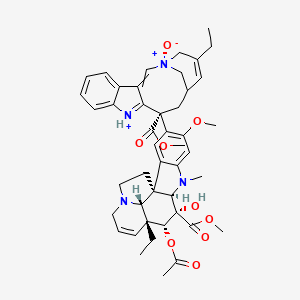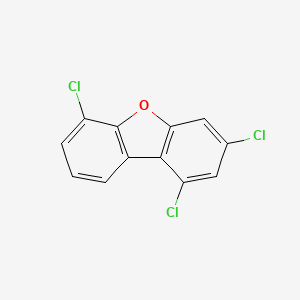
2-Hydroxy-3-((trimethylsilyl)oxy)propyl Oleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-((trimethylsilyl)oxy)propyl Oleate is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a trimethylsilyl group attached to a hydroxypropyl oleate backbone. This compound is notable for its unique chemical properties, which make it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-((trimethylsilyl)oxy)propyl Oleate typically involves the reaction of oleic acid with 2,3-epoxypropyl trimethylsilane. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as a Lewis acid. The reaction proceeds through the opening of the epoxide ring by the carboxylic acid group of oleic acid, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient separation and purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-3-((trimethylsilyl)oxy)propyl Oleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
2-Hydroxy-3-((trimethylsilyl)oxy)propyl Oleate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: The compound is employed in the modification of biomolecules and in the study of biological pathways.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3-((trimethylsilyl)oxy)propyl Oleate involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can protect hydroxyl groups during chemical reactions, while the oleate moiety can interact with lipid membranes and other hydrophobic environments. These interactions facilitate the compound’s role in various chemical and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-3-((trimethylsilyl)oxy)propyl Palmitate: Similar in structure but with a palmitate moiety instead of oleate.
2-Hydroxy-3-((trimethylsilyl)oxy)propyl Stearate: Contains a stearate group instead of oleate.
Uniqueness
2-Hydroxy-3-((trimethylsilyl)oxy)propyl Oleate is unique due to its specific combination of a trimethylsilyl group and an oleate backbone. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in various fields.
Propiedades
Fórmula molecular |
C24H48O4Si |
|---|---|
Peso molecular |
428.7 g/mol |
Nombre IUPAC |
(2-hydroxy-3-trimethylsilyloxypropyl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C24H48O4Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(26)27-21-23(25)22-28-29(2,3)4/h12-13,23,25H,5-11,14-22H2,1-4H3/b13-12- |
Clave InChI |
BEJMTSWKVOHHNE-SEYXRHQNSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO[Si](C)(C)C)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO[Si](C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[g]pteridine, riboflavin deriv.](/img/structure/B13409392.png)
![N-(1-azabicyclo[2.2.2]octan-4-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide](/img/structure/B13409396.png)




![1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B13409415.png)






